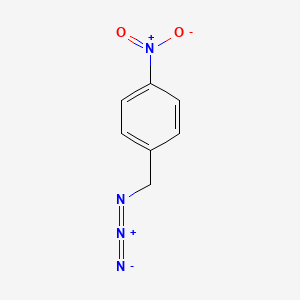

1-(Azidomethyl)-4-nitrobenzene

Overview

Description

1-(Azidomethyl)-4-nitrobenzene is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzene ring substituted with a nitro group (-NO₂)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of toluene to produce 4-nitrotoluene, followed by the conversion of the methyl group to a chloromethyl group using chloromethyl methyl ether and a Lewis acid catalyst. The final step involves the substitution of the chlorine atom with an azide group using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azide compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes (Huisgen cycloaddition).

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.

Common Reagents and Conditions:

Substitution: Sodium azide in DMF under reflux conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as peroxides.

Major Products:

Triazoles: Formed from cycloaddition reactions.

Aminobenzene Derivatives: Formed from the reduction of the nitro group.

Nitrene Intermediates: Formed from the oxidation of the azide group.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

1-(Azidomethyl)-4-nitrobenzene serves as an important intermediate in the synthesis of numerous organic compounds. It is particularly valuable in click chemistry , where the azide group facilitates the formation of triazoles through cycloaddition reactions with alkynes. This method is favored for its efficiency and mild reaction conditions, making it suitable for synthesizing complex molecules from simpler precursors .

Synthesis of Triazoles

The compound can be utilized in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the formation of 1,2,3-triazoles. This reaction has applications in drug discovery and development due to the biological activity associated with triazole derivatives . Research indicates that this compound can be employed to create various functionalized triazoles that are relevant in medicinal chemistry.

Materials Science

Development of Functional Materials

In materials science, this compound is used to synthesize polymers and materials that exhibit specific properties. The presence of the azido group enables the incorporation of this compound into photoresponsive polymers, which can undergo light-induced changes in their physical properties. This characteristic is particularly useful in applications such as smart coatings and responsive materials.

Synthesis of Organic Conductors

The compound also acts as a precursor for developing organic conductors. Its ability to form covalent bonds with other materials allows for the design of conductive pathways in polymer matrices, enhancing their electrical properties and expanding their potential applications in electronic devices.

Biomedical Research

Bioconjugation Applications

this compound's azide functionality makes it suitable for bioconjugation reactions, where it can be utilized to label biomolecules such as proteins and nucleic acids. This application is crucial for tracking biological processes within cells and modifying biomolecules for therapeutic purposes.

Antiviral Properties

Emerging research suggests that this compound exhibits antiviral activity, making it a candidate for further investigation in drug development. Its interaction with biological molecules could potentially lead to new therapeutic agents targeting specific pathways in viral systems.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Features |

|---|---|---|

| Organic Synthesis | Intermediate for triazole synthesis | Facilitates click chemistry |

| Materials Science | Development of photoresponsive polymers | Enables light-induced property changes |

| Synthesis of organic conductors | Enhances electrical conductivity | |

| Biomedical Research | Bioconjugation for labeling biomolecules | Useful in tracking cellular processes |

| Potential antiviral agent | Investigated for therapeutic applications |

Case Studies

- Click Chemistry Application : A study demonstrated the successful use of this compound in synthesizing various triazole derivatives via CuAAC reactions. The derivatives were characterized using NMR spectroscopy, confirming high yields and purity .

- Material Development : Research highlighted the incorporation of this compound into photoresponsive polymer systems, showcasing its ability to alter material properties upon exposure to light.

- Antiviral Research : Preliminary investigations into the biological activity of this compound indicated its potential as an antiviral agent, warranting further exploration into its mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-4-nitrobenzene involves its reactivity due to the presence of the azide and nitro groups. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their stability and biological activity. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways. The compound’s reactivity makes it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

1-(Azidomethyl)-4-ethenylbenzene: Contains an ethenyl group instead of a nitro group, showing different reactivity patterns.

4-(Azidomethyl)benzonitrile: Contains a nitrile group, which affects its chemical behavior and applications.

1-(Azidomethyl)-5H-tetrazole: A structurally similar compound with a tetrazole ring, used in energetic materials.

Uniqueness: 1-(Azidomethyl)-4-nitrobenzene is unique due to the combination of the azide and nitro groups, which impart distinct reactivity and make it suitable for a wide range of applications in organic synthesis, material science, and medicinal chemistry. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Biological Activity

Overview

1-(Azidomethyl)-4-nitrobenzene is an organic compound characterized by the presence of an azide group (-N₃) and a nitro group (-NO₂) attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 178.15 g/mol. The compound's unique structure contributes to its diverse biological activities, making it a valuable subject for research in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its reactivity due to the azide and nitro groups. Key mechanisms include:

- Cycloaddition Reactions : The azide group can participate in cycloaddition reactions, particularly with alkynes, leading to the formation of stable triazoles, which have demonstrated various biological activities including antimicrobial and anticancer properties .

- Reduction Reactions : The nitro group can be reduced to an amino group, allowing further participation in biochemical pathways, enhancing its potential as a precursor for drug development .

- Oxidation Reactions : The azide can be oxidized to form nitrenes, which are highly reactive intermediates that can interact with biological macromolecules.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds derived from the azide group have shown efficacy against various bacterial strains, making them promising candidates for antibiotic development.

- Anticancer Properties : Studies have suggested that triazole derivatives formed from cycloaddition reactions may inhibit cancer cell proliferation, demonstrating potential as anticancer agents .

- Antiparasitic Effects : Some derivatives have been evaluated for their activity against parasites, indicating a broader spectrum of biological applications .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Synthesis and Evaluation

A study highlighted the synthesis of triazole derivatives from this compound through click chemistry. The resulting compounds exhibited significant antimicrobial activity against several pathogens, supporting their potential use in therapeutic applications. The study also emphasized structure-activity relationships (SAR) that could guide future modifications for enhanced efficacy .

Properties

IUPAC Name |

1-(azidomethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-10-9-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJPXFJWGZHREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456538 | |

| Record name | p-Nitrobenzazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17271-88-4 | |

| Record name | p-Nitrobenzazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.